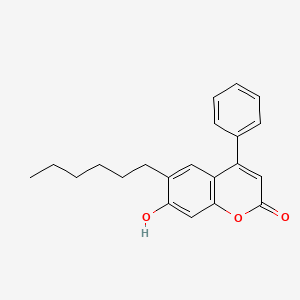
tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1 . This indicates that the compound contains a tert-butyl group attached to a carbamate group, which is further connected to a phenethyl group with a chlorosulfonyl substituent. Physical and Chemical Properties Analysis
This compound is a powder . The compound should be stored at a temperature of 4°C . Unfortunately, other physical and chemical properties like solubility, boiling point, and melting point were not found in the search results.Scientific Research Applications
Synthetic Applications and Methodologies
Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones equivalents, offering a novel approach for the synthesis of N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, demonstrating their utility in the formation of complex molecules through chemical transformations (Guinchard, Vallée, & Denis, 2005).
Curtius Rearrangement : The use of tert-butyl carbamates in the Curtius rearrangement has been explored, highlighting their role in accessing protected anilines and aromatic ureas. This process involves the generation of an acyl azide, followed by rearrangement to form an isocyanate derivative, which can then be trapped to form the desired products, showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Lebel & Leogane, 2006).
Rhodium-Catalyzed Reactions : The role of tert-butyl carbamates in rhodium-catalyzed enantioselective additions has been studied, further exemplifying their importance in the synthesis of chiral molecules. These reactions offer a pathway to create compounds with significant synthetic and medicinal value, such as (S)-tert-Butyl (4-Chlorophenyl)(Thiophen-2-Yl)Methylcarbamate (Storgaard & Ellman, 2009).
Polymer Chemistry Applications : In the realm of polymer chemistry, tert-butyl carbamates have been incorporated into the design of biodegradable polymers. These polymers are designed to depolymerize through a cascade of intramolecular reactions, highlighting the potential of tert-butyl carbamates in developing advanced materials with controlled degradation profiles (Dewit & Gillies, 2009).
Safety and Hazards
This compound is associated with certain hazards. It has been classified with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-[2-(4-chlorosulfonylphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUJZQVQXOKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-25-2 |
Source


|
| Record name | tert-butyl N-{2-[4-(chlorosulfonyl)phenyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2981257.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)

![5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2981264.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2981265.png)
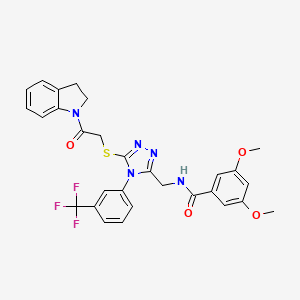
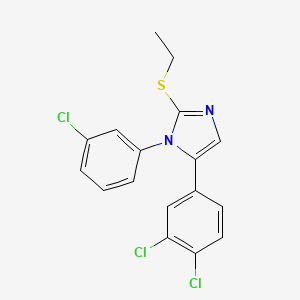

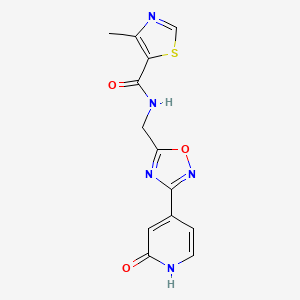
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2981275.png)
![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)
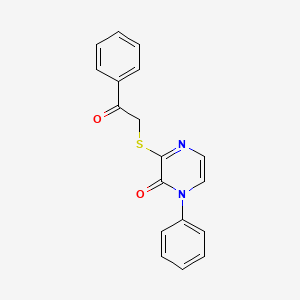
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)
